molecular formula C10H10ClNO5 B1286526 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid CAS No. 870541-16-5

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid

Cat. No.: B1286526
CAS No.: 870541-16-5
M. Wt: 259.64 g/mol
InChI Key: ZLDJFKWZIPCOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid is a nitro-substituted aryloxypropanoic acid derivative. Its molecular formula is C₁₀H₁₀ClNO₅, with a molecular weight of 259.65 g/mol and a CAS registry number of 870541-16-5 . The compound features a chloro group at the 2-position and a nitro group at the 4-position on the phenoxy ring, attached to a 2-methylpropanoic acid backbone (Figure 1). It is typically synthesized as a high-purity (95%) material, often employed in pharmaceutical and chemical research as an intermediate, particularly in the preparation of complex molecules like Elafibranor, a peroxisome proliferator-activated receptor (PPAR) agonist .

Properties

IUPAC Name

2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5/c1-10(2,9(13)14)17-8-4-3-6(12(15)16)5-7(8)11/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDJFKWZIPCOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Reactants: 2-chloro-4-nitrophenol + 2-methylpropanoyl chloride
  • Conditions: Anhydrous solvent (e.g., dichloromethane), base (pyridine or triethylamine), room temperature to mild heating
  • Product: this compound

This method avoids hydrolysis of the acyl chloride and ensures high yields of the ester intermediate, which upon hydrolysis or direct reaction yields the target acid.

Detailed Preparation Methodology

Nucleophilic Substitution and Acylation

  • Step 1: Dissolve 2-chloro-4-nitrophenol in an anhydrous organic solvent.
  • Step 2: Add a stoichiometric amount of 2-methylpropanoyl chloride slowly under stirring.
  • Step 3: Add a base such as pyridine or triethylamine to capture HCl and drive the reaction forward.
  • Step 4: Maintain the reaction under anhydrous conditions to prevent acyl chloride hydrolysis.
  • Step 5: After completion, quench the reaction, extract, and purify the product by recrystallization or chromatography.

Alternative Synthetic Routes

While the direct acylation method is most common, related compounds such as 2-(2-chloro-4-nitrophenoxy)propanoic acid have been synthesized via nucleophilic substitution of 2-chloro-4-nitrophenol with halogenated propanoic acid derivatives under alkaline conditions (e.g., sodium hydroxide or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

This method involves:

  • Formation of the phenolate ion under alkaline conditions.
  • Nucleophilic attack on the halogenated acid derivative.
  • Subsequent purification steps to isolate the acid.

Research Findings and Optimization

Reaction Yields and Purity

  • The acylation reaction under anhydrous conditions with pyridine or triethylamine typically yields the product with purity above 98% as confirmed by HPLC and NMR analysis.
  • Avoidance of water is critical to prevent hydrolysis of the acyl chloride, which would reduce yield.
  • Use of bases like triethylamine also facilitates the removal of HCl, improving reaction efficiency.

Analytical Characterization

  • Infrared Spectroscopy (IR): Confirms the presence of carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) and aromatic nitro groups (strong bands near 1520 and 1350 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the substitution pattern on the aromatic ring and the presence of the 2-methylpropanoic acid moiety.
  • Mass Spectrometry (MS): Confirms molecular weight (259.64 g/mol) consistent with the target compound.

Comparative Table of Preparation Methods

Preparation Method Reactants Conditions Yield (%) Notes
Acylation of 2-chloro-4-nitrophenol with 2-methylpropanoyl chloride 2-chloro-4-nitrophenol, 2-methylpropanoyl chloride Anhydrous solvent, base (pyridine/triethylamine), room temp to mild heat >90 High purity, requires strict anhydrous conditions
Nucleophilic substitution with halogenated acid derivative 2-chloro-4-nitrophenol, 2-halopropanoic acid derivative Alkaline medium (NaOH/K2CO3), DMF/DMSO, elevated temp 85-90 Suitable for related compounds, requires purification
Esterification followed by hydrolysis (for related compounds) 4-nitrophenol, ethyl 2-bromo-2-methylpropionate Reflux in acetonitrile, base (K2CO3), followed by LiOH hydrolysis ~80 Used for similar phenoxy acids, multi-step

Industrial and Scale-Up Considerations

  • Industrial synthesis may employ continuous flow reactors to optimize reaction time and yield.
  • Catalysts and advanced purification techniques such as crystallization and chromatography are used to ensure product purity.
  • Handling of acyl chlorides requires moisture-free environments and appropriate safety measures due to their reactivity.

Summary of Key Research Data

Parameter Value/Condition Reference
Molecular Formula C10H10ClNO5
Molecular Weight 259.64 g/mol
Reaction Temperature Room temperature to 70 °C
Base Used Pyridine, triethylamine, NaOH, K2CO3
Solvent Anhydrous organic solvents (DCM, DMF)
Reaction Time 2-8 hours
Yield 85-98%
Purity (HPLC) >98%

This comprehensive overview of the preparation methods for this compound highlights the primary synthetic routes, reaction conditions, and optimization strategies. The acylation of 2-chloro-4-nitrophenol with 2-methylpropanoyl chloride under anhydrous conditions remains the most authoritative and efficient method, supported by analytical data confirming product purity and structure. Alternative nucleophilic substitution methods provide routes for related compounds but require careful purification. Industrial scale-up benefits from continuous flow and catalyst technologies to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Major Products:

    Oxidation: Formation of 2-(2-amino-4-nitrophenoxy)-2-methylpropanoic acid.

    Reduction: Formation of 2-(2-chloro-4-aminophenoxy)-2-methylpropanoic acid.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique functional groups allow for further derivatization, leading to compounds with enhanced biological activities.

Research indicates that derivatives of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid exhibit significant biological activity, including:

  • Antifungal Properties : Studies have shown that this compound can inhibit fungal growth, making it relevant for agricultural applications as a fungicide.
  • Metabolic Disorders : It has been investigated for its potential role in modulating glucose metabolism and insulin sensitivity, which may contribute to diabetes management .

Case Study 1: Antifungal Activity

A study demonstrated that derivatives of this compound exhibited potent antifungal activity against various fungal strains. The mechanism was attributed to the disruption of fungal cell wall integrity and inhibition of key metabolic pathways.

Case Study 2: Metabolic Modulation

In a recent investigation involving thiazolidin-4-one derivatives synthesized from this compound, researchers found that two specific derivatives enhanced glucose uptake in isolated rat diaphragm tissues. These compounds also showed promise in reversing metabolic disorders in high-carbohydrate diet-induced insulin-resistant mice .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key amino acid residues.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight CAS No. Key Substituents Applications/Toxicity References
2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid C₁₀H₁₀ClNO₅ 259.65 870541-16-5 2-Cl, 4-NO₂, methylpropanoic acid Pharmaceutical intermediate
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) C₁₀H₁₁ClO₃ 214.66 93-65-2 4-Cl, 2-CH₃, propionic acid Herbicide; acute toxicity (skin/eye irritant)
Bezafibrate C₁₉H₂₀ClNO₄ 361.82 41859-67-0 4-Cl, benzamide, methylpropanoic acid Hypolipidemic agent (lowers triglycerides)
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid C₁₀H₁₀ClFO₂ 216.64 920501-49-1 4-Cl, 2-F, methylpropanoic acid Research chemical (halogen substitution study)
2-(2-Chloro-4-nitrophenoxy)propanoic acid C₉H₈ClNO₅ 245.62 21105-10-2 2-Cl, 4-NO₂, propanoic acid (no methyl) Structural analog with lower molecular weight

Key Observations :

Substituent Position and Bioactivity: The nitro group at the 4-position in the target compound distinguishes it from non-nitro analogs like MCPP (a herbicide) and Bezafibrate (a hypolipidemic drug) . Methyl vs. Propanoic Acid Branching: The 2-methyl group on the propanoic acid chain in the target compound and Bezafibrate contributes to steric hindrance, influencing metabolic stability compared to linear-chain analogs like MCPP .

Halogen Substitution Effects: Replacing the nitro group in the target compound with fluorine (as in 2-(4-chloro-2-fluorophenyl)-2-methylpropanoic acid) reduces molecular weight and alters polarity, impacting solubility and biological target interactions .

Stability and Degradation Pathways

  • The target compound’s nitro group may render it susceptible to reductive degradation under basic conditions, analogous to ciprofibrate derivatives, which degrade into carboxylic acid products like 2-[4-(2-carboxyethyl)phenoxy]-2-methylpropanoic acid .
  • MCPP’s stability is influenced by its simpler structure, lacking nitro groups, but it is photolytically degradable in environmental settings .

Biological Activity

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H12ClN O4
  • Molecular Weight : 253.67 g/mol

This structure includes a chloro group and a nitrophenoxy moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to lipid metabolism. This inhibition can lead to altered lipid profiles in treated organisms.
  • Cell Cycle Modulation : Studies indicate that this compound can affect cell cycle progression, particularly inducing G2/M phase arrest in cancer cells, which is crucial for its potential as an anti-cancer agent.

Biological Activity Overview

Research has demonstrated several key biological activities of this compound:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 512 µg/mL .
  • Antitumor Effects : In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting the cell cycle and promoting cell death .
  • Metabolic Effects : The compound has been linked to improvements in metabolic parameters in animal models, such as reductions in triglycerides and cholesterol levels, suggesting potential applications in treating metabolic disorders.

Table 1: Biological Activities of this compound

Activity TypeEffect/OutcomeReference
AntibacterialMIC = 512 µg/mL against K. pneumoniae
AntitumorInduces G2/M phase arrest
Lipid MetabolismReduces triglycerides and cholesterol

Table 2: Case Studies on Biological Effects

StudyFindingsYear
Antibacterial StudySignificant reduction in bacterial counts after treatment2020
Cancer Cell StudyInduction of apoptosis in specific cancer lines2021
Metabolic StudyImprovement in lipid profiles in diabetic models2023

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of the compound revealed that it effectively reduced viable bacterial counts over time. After 10 hours of exposure at twice the MIC, a complete reduction in colony-forming units was observed, confirming its bactericidal activity .

Case Study: Antitumor Activity

In another investigation focusing on cancer cells, treatment with the compound resulted in significant apoptosis rates. Flow cytometry analysis indicated a marked increase in cells arrested at the G2/M phase, suggesting that the compound disrupts normal cell cycle progression .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use local exhaust ventilation for single exposures and enclose processes to minimize aerosolization .
  • PPE : Wear nitrile gloves and Tyvek®-equivalent clothing to prevent dermal absorption, as structural analogs (e.g., MCPP) are skin-permeating carcinogens .
  • Spill Management : Avoid dry sweeping; use HEPA-filter vacuums or wet methods. Secure the area and eliminate ignition sources due to nitro group reactivity .
  • Emergency Measures : Provide eyewash stations and showers. Train personnel under OSHA 29 CFR 1910.120 for hazardous waste handling .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR/IR : Compare spectra to structurally related compounds (e.g., fenofibric acid derivatives) for functional group identification (nitro, chloro, ester) .
  • Mass Spectrometry : Use exact mass analysis (e.g., m/z 224.12 for fragments) to confirm molecular composition .
  • HPLC : Employ C18 columns with UV detection (λ ~254 nm) for purity assessment, referencing pharmaceutical impurity standards .

Q. What synthetic routes are effective for producing this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React 2-chloro-4-nitrophenol with methylpropanoic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Crystallize from ethanol/water mixtures to remove unreacted phenol byproducts. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate) .

Advanced Research Questions

Q. How can experimental designs assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Kinetic Studies : Incubate the compound in buffer solutions (pH 2–12) at 25–60°C. Quantify degradation products via HPLC-MS every 24 hours .
  • Data Interpretation : Use Arrhenius plots to predict shelf-life. Note nitro group susceptibility to alkaline hydrolysis, requiring pH < 7 for storage .

Q. What computational approaches predict the reactivity of the nitro and chloro substituents in this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electron-withdrawing effects of nitro groups on phenoxy ring electrophilicity .
  • Docking Studies : Model interactions with biological targets (e.g., peroxisome proliferator-activated receptors) using AutoDock Vina, referencing fenofibric acid analogs .

Q. How can researchers resolve contradictions in reported metabolic pathways across species?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize ¹⁴C-labeled compound to track metabolites in rat/microsomal assays. Compare LC-MS profiles with human hepatocyte data .
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes .

Contradiction Analysis & Troubleshooting

Q. Why do reaction yields vary significantly in reported syntheses?

  • Methodological Answer :

  • Variable Control : Optimize reaction temperature (60–80°C) and catalyst (e.g., phase-transfer agents). Excess phenol derivatives reduce byproduct formation .
  • Analytical Validation : Use internal standards (e.g., 2-(4-ethylphenyl)propanoic acid) to calibrate HPLC quantification and avoid yield overestimation .

Q. How to address conflicting toxicity data in in vitro vs. in vivo studies?

  • Methodological Answer :

  • Ames Test : Screen for mutagenicity with TA98 strains ± metabolic activation (S9 mix) to assess nitro group genotoxicity .
  • Cross-Species Comparison : Administer equimolar doses to zebrafish embryos and murine models, measuring LC₅₀ and histopathological changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.